3,5-Diamino-4-chlorobenzonitrile
Overview
Description
3,5-Diamino-4-chlorobenzonitrile is an organic compound with the molecular formula C7H6ClN3. It is characterized by the presence of two amino groups and one chlorine atom attached to a benzonitrile core. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
It is used in the preparation of glycolic amide derivatives, which are known to act as allergy inhibitors and anti-inflammatory agents .
Mode of Action
Based on its use in the synthesis of glycolic amide derivatives, it can be inferred that it may interact with its targets to modulate immune responses and inflammation .
Result of Action
The compound is used in the synthesis of glycolic amide derivatives, which are known to have anti-inflammatory and allergy inhibiting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diamino-4-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzonitrile with ammonia under high temperature and pressure conditions. Another method includes the use of 3,5-dichlorobenzonitrile and sodium amide in liquid ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce nitro derivatives .
Scientific Research Applications
3,5-Diamino-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzonitrile: Similar structure but lacks the chlorine atom.
3,5-Diamino-1,2,4-triazole: Contains a triazole ring instead of a benzonitrile core.
Uniqueness
3,5-Diamino-4-chlorobenzonitrile is unique due to the presence of both amino groups and a chlorine atom on the benzonitrile core.
Properties
IUPAC Name |
3,5-diamino-4-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYCIEHSLYUBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496565 | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34207-46-0 | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34207-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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